3-Bromo-N-(cyclobutylmethyl)-5-methoxyaniline
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Overview
Description
3-Bromo-N-(cyclobutylmethyl)-5-methoxyaniline is an organic compound that belongs to the class of aniline derivatives This compound features a bromine atom at the third position, a cyclobutylmethyl group attached to the nitrogen atom, and a methoxy group at the fifth position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(cyclobutylmethyl)-5-methoxyaniline typically involves a multi-step process. One common method includes the bromination of 5-methoxyaniline to introduce the bromine atom at the third position. This is followed by the alkylation of the amino group with cyclobutylmethyl chloride under basic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves careful control of reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(cyclobutylmethyl)-5-methoxyaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.
Reduction Reactions: The nitro group (if present) can be reduced to an amino group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted anilines.
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines
Scientific Research Applications
3-Bromo-N-(cyclobutylmethyl)-5-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Bromo-N-(cyclobutylmethyl)-5-methoxyaniline involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to its targets. The cyclobutylmethyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
- 3-Bromo-N-methylaniline
- 3-Bromo-5-methylaniline
Comparison
Compared to these similar compounds, 3-Bromo-N-(cyclobutylmethyl)-5-methoxyaniline is unique due to the presence of the cyclobutylmethyl group, which can significantly alter its chemical reactivity and biological activity. The methoxy group also contributes to its distinct electronic properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-bromo-N-(cyclobutylmethyl)-5-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-15-12-6-10(13)5-11(7-12)14-8-9-3-2-4-9/h5-7,9,14H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCJQMYPBRDMBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC2CCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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